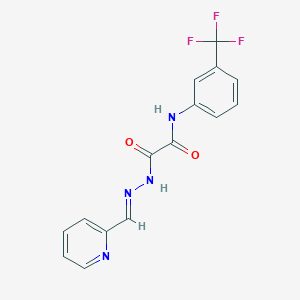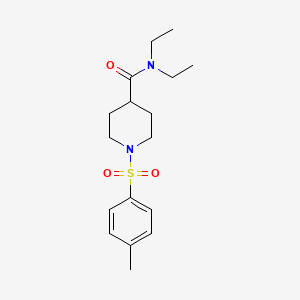
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide, also known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial infection. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the inhibition of cancer cell growth. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Furthermore, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation and migration, the reduction of oxidative stress and inflammation, and the modulation of immune response. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has several advantages for lab experiments, including its high purity, good solubility, and low toxicity. However, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has some limitations, including its limited stability in certain solvents and its low water solubility, which may affect its bioavailability.
未来方向
There are several future directions for the research and development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide, including the optimization of its synthesis method, the evaluation of its therapeutic potential in animal models and clinical trials, the investigation of its interactions with other drugs and biomolecules, and the exploration of its potential applications in other fields, such as materials science and environmental remediation. Furthermore, the development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide analogs and derivatives may lead to the discovery of more potent and selective therapeutic agents.
合成方法
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide can be synthesized using various methods, including the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with o-toluidine in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with o-toluidine in the presence of p-toluenesulfonic acid and acetic anhydride. The yield and purity of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide can be improved by using different solvents and reaction conditions.
科学研究应用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Furthermore, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has exhibited potent anti-microbial activity against various bacteria and fungi.
属性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-15-6-3-4-7-20(15)25(23(27)21-8-5-11-29-21)14-17-12-16-13-18(28-2)9-10-19(16)24-22(17)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLJISCBTZIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

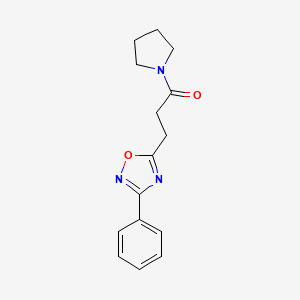

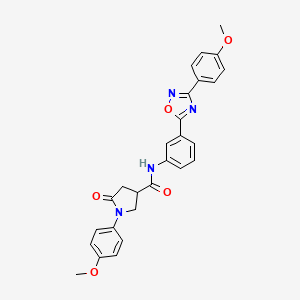
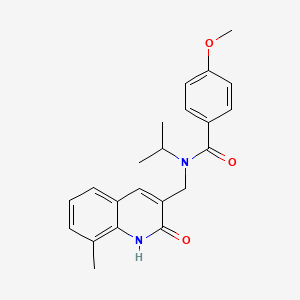
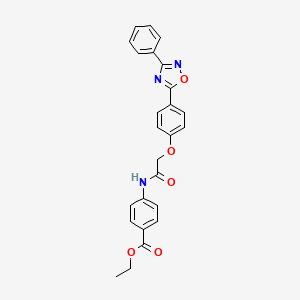

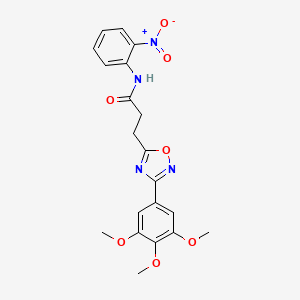
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7692101.png)

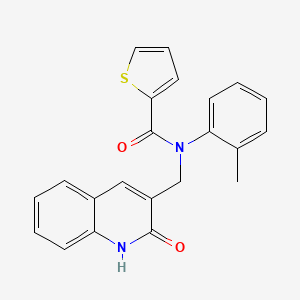
![N-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692108.png)

